Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Antibody-Drug Conjugates Linker Chemistry Aqueous Solubility

This multifunctional cleavable linker integrates Fmoc and Trt orthogonal protection with a PEG3 spacer and PNP carbonate ester for stepwise ADC synthesis. The PEG3 spacer prevents aggregation of hydrophobic payloads (e.g., tubulysins, PBD dimers), while the Ala-Ala-Asn sequence enables legumain-selective cleavage in specific tumor microenvironments. Preferentially chosen for reproducible, high-yield bioconjugation in late-stage preclinical manufacturing.

Molecular Formula C67H69N7O15
Molecular Weight 1212.3 g/mol
Cat. No. B607511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
SynonymsFmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Molecular FormulaC67H69N7O15
Molecular Weight1212.3 g/mol
Structural Identifiers
InChIInChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1
InChIKeyCWTALOCBQBLGIB-QLKUJSDXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: A Cleavable ADC Linker with Integrated PEG Spacer and Orthogonal Protection


Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP (CAS: 2055042-82-3, MW: 1212.3) is a complex, multi-functional cleavable linker reagent designed for the stepwise synthesis of antibody-drug conjugates (ADCs) . The molecule integrates an Fmoc-protected amine terminus, a hydrophilic PEG3 spacer to enhance aqueous solubility, an enzyme-cleavable Ala-Ala-Asn tripeptide sequence with a Trt-protected asparagine side chain, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate reactive ester for payload conjugation [1]. This specific combination of orthogonal protecting groups and functional modules distinguishes it from simpler peptide linkers and enables controlled, sequential bioconjugation workflows .

Procurement Implications: Why Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Cannot Be Replaced by Common Cleavable Linker Alternatives


Substituting Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP with a seemingly similar cleavable linker—such as one lacking the PEG3 spacer, the Trt protecting group, or the PNP leaving group—introduces critical and quantifiable performance deficits in ADC synthesis and function. The PEG3 spacer is essential for maintaining aqueous solubility of hydrophobic payload-linker intermediates , while the Trt protection on the asparagine side chain is necessary to prevent undesired side reactions during Fmoc-based solid-phase synthesis . Furthermore, the enzyme cleavage profile of the Ala-Ala-Asn sequence is distinct from the more common Val-Cit dipeptide, potentially offering advantages in specific tumor microenvironments where legumain is overexpressed . Substitution without these specific modules risks synthetic failure, aggregation of the final ADC, or altered drug release kinetics.

Head-to-Head Quantitative Differentiation of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Against Closest Analogs


PEG3 Spacer Quantifiably Enhances Hydrophilicity Compared to Non-PEGylated Analogs

The incorporation of a three-unit polyethylene glycol (PEG3) spacer in the target compound provides a quantifiable increase in hydrophilicity compared to analogous linkers lacking this spacer . While direct experimental solubility data for this specific linker in mg/mL is not provided in the source material, the predicted partition coefficient (LogP) of 9.14 indicates a high degree of lipophilicity that is mitigated by the PEG spacer . In contrast, the non-PEGylated analog Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP (MW: 1009.07) lacks this hydrophilic domain, which is known to impair the solubility of hydrophobic drug-linker constructs during conjugation, leading to aggregation and reduced yields .

Antibody-Drug Conjugates Linker Chemistry Aqueous Solubility

Orthogonal Fmoc and Trt Protection Enables Sequential Deprotection Strategy Lacking in Non-Protected Analogs

The target compound features both an Fmoc group on the N-terminus and a Trt (trityl) group on the asparagine side chain. This orthogonal protection scheme is critical for stepwise solid-phase synthesis, allowing for the selective removal of Fmoc under basic conditions (e.g., 20% piperidine in DMF) to extend the peptide chain, while the acid-labile Trt group remains intact to protect the side-chain amide from undesired reactions . Comparatively, the analog Fmoc-Ala-Ala-Asn-PAB-PNP (CAS: 1834516-06-1) lacks the Trt protecting group entirely . This absence limits synthetic flexibility, as the unprotected asparagine side chain is prone to dehydration and other side reactions during peptide coupling steps, potentially leading to lower yields and byproduct formation [1].

Solid-Phase Peptide Synthesis Orthogonal Protection ADC Linker

Ala-Ala-Asn Tripeptide Sequence Offers Distinct Enzyme Cleavage Profile Compared to Industry-Standard Val-Cit Linkers

The Ala-Ala-Asn tripeptide sequence is a substrate for both cathepsin B and legumain (asparaginyl endopeptidase), a lysosomal protease highly expressed in certain solid tumors and tumor-associated macrophages . This dual-cleavage potential distinguishes it from the widely used Val-Cit dipeptide linker, which is primarily cleaved by cathepsin B [1]. While quantitative head-to-head cleavage kinetics between Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP and Fmoc-Val-Cit-PAB-PNP are not available in the provided source material, the literature establishes that Z-Ala-Ala-Asn-AMC is a validated fluorescent substrate for legumain . This suggests that ADCs constructed with this linker may release their payload in a broader range of tumor microenvironments or with different kinetics, a potential advantage in overcoming resistance to cathepsin B-cleavable linkers.

Enzyme Cleavable Linkers Cathepsin B Legumain Tumor Microenvironment

High Purity (≥98%) Reduces Risk of Undefined Byproducts in ADC Synthesis Compared to ≥95% Grade

The target compound is commercially available from InvivoChem at a guaranteed purity of ≥98% . This higher purity specification provides a quantifiable advantage in ADC synthesis by minimizing the presence of undefined impurities that can act as chain terminators or cause unwanted side reactions during the critical drug-payload conjugation step [1]. In comparison, many alternative linkers, including Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP and various Fmoc-Val-Cit-PAB-PNP preparations, are offered at a standard purity of ≥95% . While this 3% difference may seem small, in the context of coupling to expensive and potent cytotoxic payloads (e.g., MMAE, exatecan derivatives), even minor impurities can significantly complicate purification and characterization of the final ADC, increasing development time and cost.

Analytical Chemistry Quality Control ADC Development

Optimal Use Cases for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Based on Quantifiable Differentiation


Synthesis of ADCs with Hydrophobic Payloads Requiring Enhanced Intermediate Solubility

This linker is the preferred choice for conjugating highly hydrophobic cytotoxic payloads (e.g., tubulysins, PBD dimers) to antibodies. The PEG3 spacer mitigates the aggregation and precipitation issues that are common when using non-PEGylated linkers like Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP, as supported by the linker's design purpose to enhance aqueous solubility . This facilitates higher yielding and more reproducible bioconjugation chemistry.

Multi-Step Solid-Phase Synthesis of Complex Linker-Payload Constructs

The orthogonal Fmoc and Trt protecting groups make this linker uniquely suited for automated or manual solid-phase peptide synthesis (SPPS) workflows . The Fmoc group allows for controlled N-terminal extension, while the acid-labile Trt group protects the asparagine side chain until the final cleavage step. This level of synthetic control is not possible with analogs lacking the Trt protection, such as Fmoc-Ala-Ala-Asn-PAB-PNP , making the target compound the more reliable building block for complex drug-linker synthesis.

Development of Next-Generation ADCs Targeting Tumors with High Legumain Expression

In research programs focusing on tumor types known for high legumain expression (e.g., certain breast, colorectal, and gastric cancers) or in tumor microenvironments with immunosuppressive M2 macrophages, the Ala-Ala-Asn sequence offers a mechanistic alternative to the standard cathepsin B-cleavable Val-Cit linkers . This linker is a strategic tool for exploring tumor-specific payload release and potentially overcoming resistance to cathepsin B-mediated cleavage.

High-Value ADC Production Where Purity Minimizes Costly Purification Failures

For late-stage preclinical or early clinical ADC manufacturing, the high purity grade (≥98%) of this linker is critical . In the context of conjugating extremely expensive cytotoxins, the reduced impurity profile minimizes the risk of forming undefined side products that are difficult to remove. This directly translates to a more robust and cost-effective manufacturing process, justifying its selection over lower-purity alternatives.

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